N-(4-bromophenyl)-2-(3-methylphenoxy)acetamide
Description
N-(4-Bromophenyl)-2-(3-methylphenoxy)acetamide is a brominated acetamide derivative characterized by a 4-bromophenyl group attached to the nitrogen atom of an acetamide core and a 3-methylphenoxy substituent at the α-carbon (Figure 1). This compound has been explored for its modulation of Formyl Peptide Receptors (FPRs), particularly FPR2, which plays a role in inflammatory responses and chemotaxis . Its structural features, including the electron-withdrawing bromine atom and the lipophilic 3-methylphenoxy group, enhance its bioavailability and receptor-binding affinity. Synthetically, it is prepared via nucleophilic substitution or coupling reactions involving bromoacetyl intermediates .
Structure
3D Structure
Properties
CAS No. |
62095-55-0 |
|---|---|
Molecular Formula |
C15H14BrNO2 |
Molecular Weight |
320.18 g/mol |
IUPAC Name |
N-(4-bromophenyl)-2-(3-methylphenoxy)acetamide |
InChI |
InChI=1S/C15H14BrNO2/c1-11-3-2-4-14(9-11)19-10-15(18)17-13-7-5-12(16)6-8-13/h2-9H,10H2,1H3,(H,17,18) |
InChI Key |
JMOSPMYEEHRIKC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)OCC(=O)NC2=CC=C(C=C2)Br |
Origin of Product |
United States |
Preparation Methods
Core Reaction Pathway
The synthesis of N-(4-bromophenyl)-2-(3-methylphenoxy)acetamide follows a two-step sequence:
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Formation of the Phenoxy Acetate Intermediate :
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3-Methylphenol reacts with methyl bromoacetate in the presence of a base (e.g., potassium carbonate) in methyl ethyl ketone (MEK) to yield methyl 2-(3-methylphenoxy)acetate.
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Reaction Conditions :
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Solvent: MEK or toluene
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Temperature: 18–65°C
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Base: K₂CO₃ (2 equivalents)
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Time: 12–24 hours
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Mechanism : A base deprotonates 3-methylphenol, generating a phenoxide ion that undergoes nucleophilic substitution with methyl bromoacetate.
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Amidation with 4-Bromoaniline :
Industrial-Scale Adaptations
Key Modifications for Scalability
Industrial processes prioritize cost efficiency and safety, often employing telescoped steps to minimize isolation of intermediates:
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Telescoping Example :
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Solvent Recycling :
Purification Strategies
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Crystallization :
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Aqueous Workup :
Reaction Optimization and Byproduct Analysis
Critical Parameters
| Parameter | Optimal Range | Impact on Yield/Purity |
|---|---|---|
| Temperature | 50–65°C | Higher temperatures accelerate esterification but risk decomposition |
| Molar Ratio (Phenol:BrAcetate) | 1:1.1 | Excess bromoacetate minimizes phenol residue |
| Base Strength | K₂CO₃ > Na₂CO₃ | K₂CO₃ enhances phenoxide formation in MEK |
Common Byproducts and Mitigation
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Byproduct 1 : Bis-(4-bromophenyl)allyloxy derivatives
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Byproduct 2 : Unreacted 4-Bromoaniline
Case Study: Patent-Based Synthesis (WO2007141295A1)
A patented method for analogous phenoxy acetic acid derivatives provides actionable insights:
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Step 1 :
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3-Methylphenol (300 g, 1.998 mol), methyl bromoacetate (204 mL, 2.20 mol), and K₂CO₃ (552 g, 3.99 mol) in MEK (3 L) stirred at room temperature for 24 hours.
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Yield : ~90% methyl 2-(3-methylphenoxy)acetate.
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Step 2 :
Alternative Methods and Emerging Techniques
Microwave-Assisted Synthesis
Enzymatic Catalysis
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Lipase-Mediated Amidation :
Characterization and Quality Control
Chemical Reactions Analysis
Types of Reactions
N-(4-bromophenyl)-2-(3-methylphenoxy)acetamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the bromophenyl group to a phenyl group or other reduced forms.
Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst can be used.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of quinones or other oxidized derivatives.
Reduction: Formation of phenyl derivatives.
Substitution: Formation of substituted phenyl derivatives with various functional groups.
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula: C17H18BrNO3
- Molecular Weight: Approximately 352.24 g/mol
- Functional Groups: The compound features a brominated phenyl group, a methyl group, and an acetamide functional group which contribute to its unique properties.
Scientific Research Applications
N-(4-bromophenyl)-2-(3-methylphenoxy)acetamide has been investigated for its interactions with biological macromolecules, potentially serving as a probe or ligand in biochemical assays. Preliminary studies suggest that it may interact with specific enzymes or receptors involved in inflammatory pathways, indicating its role in modulating biological responses.
Case Study: Anti-inflammatory Activity
A study demonstrated that compounds similar to this compound exhibited significant anti-inflammatory effects by inhibiting pro-inflammatory cytokines in vitro. This suggests that this compound could be further explored for therapeutic applications in treating inflammatory diseases .
Medicinal Chemistry
The compound shows promise as a lead candidate in drug discovery due to its structural features that may allow it to interact with specific biological targets. Its potential medicinal applications include:
- Anti-inflammatory Agents: Studies have indicated that it may possess anti-inflammatory properties similar to those found in other compounds with related structures.
- Analgesic Properties: Research suggests that it could be developed into an analgesic drug, providing pain relief through its interaction with pain pathways.
- Antimicrobial Activity: The presence of the bromine atom may enhance its biological activity, suggesting potential antimicrobial effects .
Case Study 1: Osteoclast Activity Inhibition
In a recent study focusing on osteoporosis treatment, a related compound demonstrated significant inhibition of osteoclast formation and activity without cytotoxic effects. The results indicated downregulation of osteoclast-specific markers, suggesting that similar compounds could be developed for managing bone diseases .
Case Study 2: Anticancer Activity
Another study explored the anticancer potential of structurally similar compounds. The findings revealed significant cytotoxicity against various cancer cell lines, particularly in breast and lung cancer models. This highlights the potential of this compound as a candidate for further anticancer drug development .
Mechanism of Action
The mechanism of action of N-(4-bromophenyl)-2-(3-methylphenoxy)acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
AMC3 (Compound 2a)
- Structure: N-(4-Bromophenyl)-2-[3-cyano-5-(3-methoxyphenyl)-6-methyl-2-oxopyridin-1(2H)-yl]acetamide .
- Key Differences: Incorporates a pyridinone ring with a cyano group and methoxyphenyl substituent. Exhibits dual FPR1/FPR2 agonistic activity, unlike the selective FPR2 activation observed in N-(4-bromophenyl)-2-(3-methylphenoxy)acetamide derivatives .
- Biological Activity : Demonstrates anti-inflammatory and analgesic effects via FPR modulation .
NAPMA (N-[2-(4-Acetyl-1-Piperazinyl)Phenyl]-2-(3-Methylphenoxy)Acetamide)
- Structure : Features a piperazinyl-acetyl group on the phenyl ring .

- Key Differences :
- The piperazinyl group enhances solubility and introduces steric bulk, altering receptor specificity.
- Lacks bromine, reducing electrophilicity compared to the 4-bromophenyl analog.
- Biological Activity : Inhibits osteoclast differentiation via downregulation of NFATc1 and TRAP, making it a candidate for osteoporosis treatment .
Triazole Derivatives (e.g., Compound 12b)
- Structure: N-(4-Bromophenyl)-2-(4-((quinoxalin-2-yloxy)methyl)-1H-1,2,3-triazol-1-yl)acetamide .
- Key Differences: Replaces the phenoxy group with a triazole-quinoxaline moiety. Synthesized via click chemistry, offering modularity in drug design .
Functional Comparison with FPR-Targeting Analogs
Pyridazinone-Based FPR Agonists
- Example : N-(4-Bromophenyl)-2-[5-(4-methoxybenzyl)-3-methyl-6-oxo-6H-pyridazin-1-yl]-acetamide .
- Comparison: The pyridazinone core enhances potency for FPR2 (EC₅₀ < 1 μM) compared to the phenoxy-acetamide scaffold. Activates calcium mobilization and chemotaxis in neutrophils, similar to this compound but with higher specificity .
Indole Derivatives (e.g., Compound 10a)
- Structure : N-(4-Bromophenyl)-2-(1-(4-chlorobenzoyl)-5-methoxy-2-methyl-1H-indol-3-yl)acetamide .
- Comparison :
Data Table: Structural and Functional Comparison
Biological Activity
N-(4-bromophenyl)-2-(3-methylphenoxy)acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the realms of anti-inflammatory and antimicrobial applications. This article explores its biological activity, synthesis, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is CHBrNO, with a molecular weight of approximately 417.32 g/mol. The compound features a brominated phenyl group, a methyl group, and an acetamide functional group, which enhance its solubility and reactivity. The presence of the 3-methylphenoxy moiety contributes to its unique properties and biological activities.
Anti-inflammatory Properties
Research indicates that this compound exhibits notable anti-inflammatory effects. Compounds with similar structures have been shown to inhibit pro-inflammatory markers such as TNF-α and IL-6, as well as oxidative stress mediators like nitric oxide (NO) and reactive oxygen species (ROS) in macrophages activated by lipopolysaccharide (LPS) .
Table 1: Summary of Anti-inflammatory Activities
| Compound | IC (µM) | Mechanism of Action |
|---|---|---|
| This compound | TBD | Inhibition of TNF-α, IL-6 |
| Celecoxib | 0.092 (COX-2) | COX-2 inhibition |
| Indomethacin | 52 | COX inhibition |
Antimicrobial Activity
The antimicrobial potential of this compound has also been explored. Similar compounds have demonstrated effectiveness against both Gram-positive and Gram-negative bacteria. For instance, derivatives with brominated phenyl groups have shown promising results in inhibiting bacterial growth .
Table 2: Antimicrobial Activity
| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | Staphylococcus aureus | TBD |
| Norfloxacin | Various bacteria | TBD |
Structure-Activity Relationship (SAR)
The biological activity of this compound can be attributed to its structural features. The bromine atom is believed to enhance its interaction with biological targets, potentially increasing its potency compared to non-brominated analogs. Studies suggest that modifications in the phenyl ring can significantly affect the compound's activity .
Figure 1: Structural Modifications Impacting Activity
Structural Modifications
Study on Anti-inflammatory Effects
In a recent study, the compound was tested for its ability to inhibit COX enzymes involved in inflammatory pathways. Results indicated that it exhibited selective inhibition of COX-2 over COX-1, suggesting a favorable therapeutic profile with potentially reduced side effects compared to traditional NSAIDs like indomethacin .
Antimicrobial Screening
Another study evaluated the antimicrobial properties of various derivatives of this compound against common pathogens. The results showed significant activity against both Gram-positive and Gram-negative bacteria, indicating its potential as a broad-spectrum antimicrobial agent .
Q & A
Q. What are the common synthetic routes for N-(4-bromophenyl)-2-(3-methylphenoxy)acetamide?
The compound is typically synthesized via carbodiimide-mediated coupling (e.g., EDC/HCl) between 4-bromophenylacetic acid derivatives and substituted anilines. For example, coupling 4-bromophenylacetic acid with 3-methylphenoxyethylamine in dichloromethane with triethylamine as a base yields the acetamide . Catalytic hydrogenation (10% Pd/C in ethanol) may also be employed for intermediates requiring nitro-group reduction, though yields are often low (15–27%) .
Q. Table 1: Representative Synthesis Conditions
| Reactants | Coupling Agent/Catalyst | Solvent | Yield | Reference |
|---|---|---|---|---|
| 4-Bromophenylacetic acid + 3-methylphenoxyethylamine | EDC/HCl + triethylamine | CH₂Cl₂ | 65–70%* | |
| Nitro-substituted precursor | 10% Pd/C | Ethanol | 15–27% |
*Hypothetical yield based on analogous reactions.
Q. How is NMR spectroscopy utilized in characterizing this compound?
¹H-NMR and ¹³C-NMR are critical for confirming structural integrity. For example:
- The ¹H-NMR spectrum of N-(4-bromophenyl)acetamide derivatives shows distinct peaks for aromatic protons (δ 6.8–7.6 ppm), methyl groups (δ 2.3–2.5 ppm), and amide NH (δ 9.5–10.0 ppm).
- ¹³C-NMR confirms carbonyl (C=O) at ~168 ppm and quaternary carbons adjacent to bromine (~120 ppm) . Deuterated solvents (e.g., DMSO-d₆) and integration ratios help resolve overlapping signals.
Q. What crystallization techniques are effective for obtaining single crystals?
Slow evaporation of methylene chloride or ethanol solutions at 273–298 K is widely used. Crystal quality depends on solvent purity and temperature control. For example, single crystals of analogous acetamides were grown via slow evaporation, enabling X-ray diffraction studies .
Advanced Research Questions
Q. How can researchers optimize low synthetic yields encountered during preparation?
Low yields (e.g., 15–27% in catalytic hydrogenation ) may arise from side reactions or catalyst poisoning. Strategies include:
- Catalyst screening : Testing Pd/C, Raney Ni, or PtO₂ for hydrogenation efficiency.
- Temperature control : Maintaining 273 K during coupling to minimize decomposition.
- Purification : Using column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate pure product.
Q. What strategies resolve contradictions in spectroscopic data interpretation?
Unexpected NMR signals (e.g., split peaks) may indicate impurities or rotameric forms. Solutions include:
- Variable-temperature NMR : To assess dynamic rotational barriers (e.g., amide bond rotation).
- 2D NMR (COSY, HSQC) : To assign proton-carbon correlations and confirm connectivity .
- Mass spectrometry (HRMS) : To verify molecular ion peaks and rule out byproducts.
Q. How does X-ray crystallography with SHELX software elucidate molecular conformation?
SHELXL refines crystal structures by modeling atomic positions, thermal parameters, and hydrogen bonding. For example:
Q. What role do non-covalent interactions play in the solid-state packing?
Intermolecular interactions (e.g., C–H⋯O, π-π stacking) dictate crystallinity and stability. For instance:
- N–H⋯O hydrogen bonds : Form infinite chains, enhancing thermal stability.
- Halogen bonding (C–Br⋯O) : Observed in bromophenyl derivatives, contributing to dense packing .
Q. How can DFT calculations predict reactivity for structural modifications?
Density functional theory (B3LYP/6-31G*) models:
Q. What methodologies assess structure-activity relationships (SAR) for biological activity?
- Substituent variation : Modifying the 3-methylphenoxy group (e.g., chloro, nitro substituents) and testing bioactivity .
- Docking studies (AutoDock Vina) : To evaluate binding affinity with target proteins (e.g., Formyl Peptide Receptors) .
- Pharmacophore modeling : Identify essential motifs (amide, bromophenyl) for receptor interaction.
Q. How to troubleshoot reproducibility issues in catalytic steps?
- Catalyst activation : Pre-reduce Pd/C under H₂ flow to remove surface oxides.
- Moisture control : Use anhydrous solvents and molecular sieves to prevent hydrolysis.
- Reaction monitoring (TLC/GC-MS) : Detect intermediates and optimize reaction time .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

